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Cemadotin Phase | Clinical Trial Results

The table below summarizes the key findings from Phase I clinical trials of Cemadotin (also known as

LU103793).

Trial Aspect

24-Hour Infusion (q3w) [1]

5-Day Continuous Infusion (q3w)

[2] [3]

Dose Levels Tested
Dose-Limiting Toxicity

(DLT)

Other Notable
Toxicities

Maximum Tolerated
Dose (MTD)

10.0 to 27.5 mg/m?

Hypertension (Grade 3),
sometimes with cardiac ischemia

[1]

Neutropenia, asthenia, tumor pain,
liver enzyme elevation [1]

15.0 mg/mz2 [1]

2.51t0 17.5 mg/m2

Neutropenia (Reversible) [2] [3]

Moderate non-hematologic toxicities;
no significant cardiovascular toxicity

[2] [3]

12.5 mg/mz2 [2] [3]
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5-Day Continuous Infusion (q3w)

Trial Aspect 24-Hour Infusion (q3w) [1]
[2] [3]

Recommended Phase 15.0 mg/m? [1] 12.5 mg/m2 (MTD) [2] [3]

Il Dose

Antitumor Activity No partial/complete responses; No objective antitumor responses [2]
minor tumor regressions in 2 [3]
patients [1]

Pharmacokinetics Linear, two-compartment model. First-order kinetics. Terminal half-life:
Terminal half-life: ~10 hours [1] 13.2 £ 4.3 hours [2] [3]

Experimental Protocol Details

For the key Phase I study using a 24-hour infusion [1]:

¢ Objective: To determine the maximum tolerable dose (MTD), principal toxicity, and pharmacologic
behavior of Cemadotin-HCI.

¢ Patient Population: Patients with advanced cancer.

e Dosing Schedule: Administered as a 24-hour intravenous continuous infusion every three weeks.

e Dose Escalation: The dose was escalated from 10.0 to 27.5 mg/mz2/day.

¢ Toxicity Assessment: Toxicities were graded using the Common Toxicity Criteria (CTC).

e Pharmacokinetic Analysis: Blood samples were taken over 48 hours during the first treatment cycle
and analyzed by radioimmunoassay (RIA). The data were fitted to a two-compartment model.

Development Path and Context

The following diagram illustrates Cemadetin's developmental trajectory based on the clinical data, which

helps explain the gap in Phase II results.
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Preclinical Research
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The clinical data suggests that Cemadotin's development as a standalone chemotherapeutic was likely halted
after Phase I. The Phase II trials referenced in the earlier studies may not have been conducted or published

due to the compound's significant toxicity profile and limited efficacy observed in Phase I [1] [2] [3].

However, the broader class of dolastatin analogues, to which Cemadetin belongs, found great success by
pivoting to a different strategy. The potent antimitotic payloads derived from dolastatin, such as

monomethyl auristatin E (MMAE), became key components of highly successful Antibody-Drug
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Conjugates (ADCs) like Brentuximab vedotin (Adcetris) [4] [5]. This demonstrates how the insights gained

from Cemadotin's development were ultimately applied effectively in a more targeted therapeutic approach.

Conclusion and Further Research

In summary:

¢ Phase | Results: Successfully established a recommended dose but revealed significant challenges,
including dose-limiting cardiovascular toxicity and a lack of robust antitumor responses.

¢ Phase Il Expectations vs. Reality: The available data does not describe Phase Il outcomes,
strongly indicating that Cemadotin did not progress further as a single agent.

e Modern Context: The compound's legacy lives on through its structural class, which provides potent
payloads for Antibody-Drug Conjugates.

To gain a more complete picture of this field, you could research the clinical profiles of ADCs that use
dolastatin-derived payloads, such as Brentuximab vedotin (Adcetris), which has extensive clinical data

from Phase IT and Phase III trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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